molecular formula C11H9N3O B12610478 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one CAS No. 651043-35-5

3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one

Cat. No.: B12610478
CAS No.: 651043-35-5
M. Wt: 199.21 g/mol
InChI Key: GGKLBCRCZJZMRF-UHFFFAOYSA-N
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Description

3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. These compounds are characterized by a fused ring system that includes both diazepine and indole moieties. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(N-aryl-N-chloroacetyl)amino-2-formylindoles with substituted anilines, leading to the formation of 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides . Another approach involves the reduction of 1,2,3,6-tetrahydrodiazepinoindol-4-ium chlorides to afford the corresponding hexahydro derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of 1,2,3,6-tetrahydrodiazepinoindol-4-ium chlorides leads to the formation of hexahydro derivatives . Additionally, the compound can participate in substitution reactions with different nucleophiles, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride and lithium aluminum hydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of this compound include various substituted diazepinoindoles and their reduced forms. These products are often characterized by their unique structural features and potential biological activities.

Scientific Research Applications

3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development. In organic synthesis, this compound serves as a building block for the synthesis of more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of HCV NS5B polymerase, the compound binds to the active site of the enzyme, preventing the replication of the virus . The molecular pathways involved in this process include the inhibition of RNA synthesis and the disruption of viral replication.

Properties

CAS No.

651043-35-5

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3,8-dihydro-2H-pyrrolo[3,2-g][1,4]benzodiazepin-1-one

InChI

InChI=1S/C11H9N3O/c15-11-10-7-3-4-12-8(7)1-2-9(10)13-5-6-14-11/h1-5,12H,6H2,(H,14,15)

InChI Key

GGKLBCRCZJZMRF-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(C3=C(C=C2)NC=C3)C(=O)N1

Origin of Product

United States

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